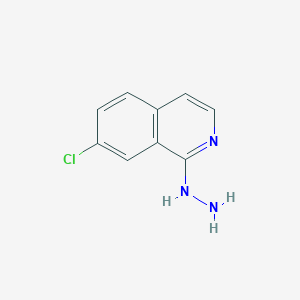![molecular formula C20H30N2O3 B13683024 3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which includes two nitrogen atoms. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often include the use of chiral catalysts and specific reagents to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of diazabicyclo compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action can vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Oxabicyclo[3.2.1]octane: A structurally similar compound with different functional groups and reactivity.
Uniqueness
3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[321]octane is unique due to its specific functional groups and stereochemistry
Propriétés
Formule moléculaire |
C20H30N2O3 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
tert-butyl 3-benzyl-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-17-10-11-20(22,15-24-4)14-21(13-17)12-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3 |
Clé InChI |
NBFPHBIQIFTFDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)
![2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13682955.png)

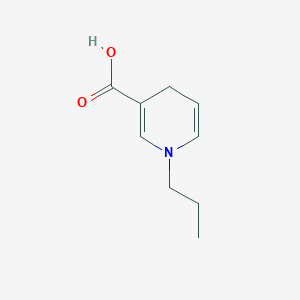
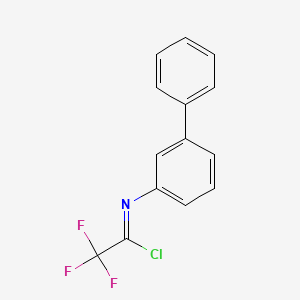
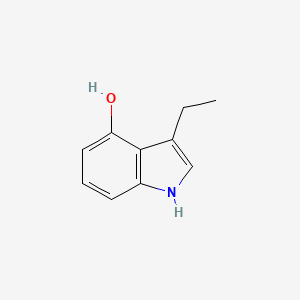
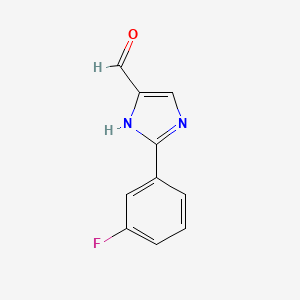
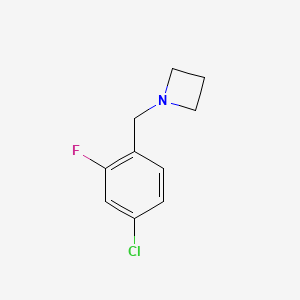

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
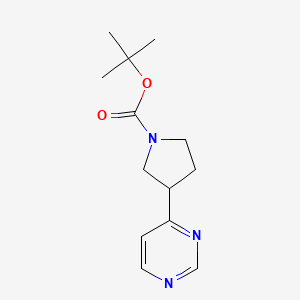
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
